2-(2-Methylpropyl)cyclohexyl piperidin-1-ylacetate
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Overview
Description
2-(2-Methylpropyl)cyclohexyl piperidin-1-ylacetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 2-(2-Methylpropyl)cyclohexyl piperidin-1-ylacetate involves several steps. One common method is the photochemical method for obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition. The resulting moieties can be easily converted into piperidines by reduction . Industrial production methods often involve the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Chemical Reactions Analysis
2-(2-Methylpropyl)cyclohexyl piperidin-1-ylacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, cyclization agents, and cycloaddition reagents . Major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
2-(2-Methylpropyl)cyclohexyl piperidin-1-ylacetate has numerous scientific research applications. It is utilized in the synthesis of biologically active piperidines, which are essential in drug discovery and development. Piperidine derivatives are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . Additionally, piperidine-containing compounds are used in the production of various pharmaceuticals and alkaloids .
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)cyclohexyl piperidin-1-ylacetate involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity. For example, some piperidine derivatives inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific piperidine derivative and its intended application.
Comparison with Similar Compounds
2-(2-Methylpropyl)cyclohexyl piperidin-1-ylacetate can be compared with other similar compounds, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These compounds share the piperidine core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. Similar compounds include piperine, evodiamine, matrine, berberine, and tetrandine .
Properties
Molecular Formula |
C17H31NO2 |
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Molecular Weight |
281.4 g/mol |
IUPAC Name |
[2-(2-methylpropyl)cyclohexyl] 2-piperidin-1-ylacetate |
InChI |
InChI=1S/C17H31NO2/c1-14(2)12-15-8-4-5-9-16(15)20-17(19)13-18-10-6-3-7-11-18/h14-16H,3-13H2,1-2H3 |
InChI Key |
SIXWBKPDADVZKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCCCC1OC(=O)CN2CCCCC2 |
solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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